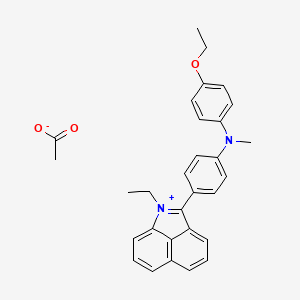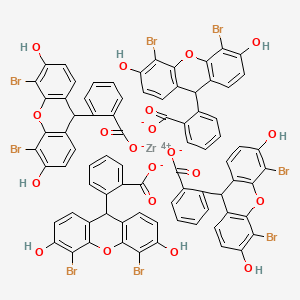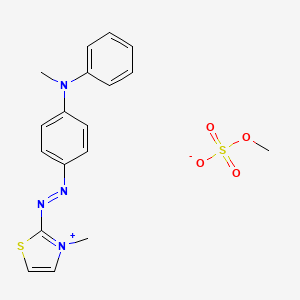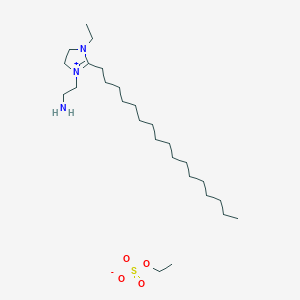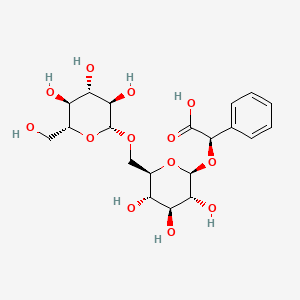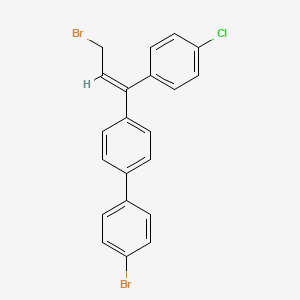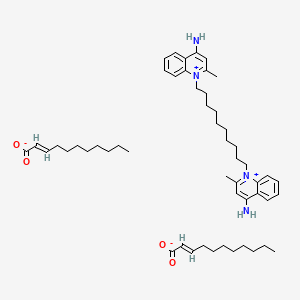
1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two quinolinium rings connected by a decane chain, with amino and methyl groups attached to the quinolinium rings. The diundecenoate part of the compound indicates the presence of undecenoate groups, which are derived from undecenoic acid.
準備方法
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves multiple steps and specific reaction conditions. One common method involves the reaction of quinolin ammonium iodide with hydrogen chloride in water at elevated temperatures (60-80°C) for one hour. This is followed by the addition of aqueous hydrogen peroxide at 50°C, resulting in the formation of the desired compound . The industrial production of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.
化学反応の分析
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell membrane interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves its interaction with cell membranes. The compound adsorbs onto the bacterial cell wall, altering its permeability and causing leakage of intracellular components such as enzymes and metabolic intermediates. This disrupts the bacterial respiration and glycolysis processes, leading to cell death .
類似化合物との比較
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate can be compared with other similar compounds, such as:
Dequalinium chloride: Similar in structure but with chloride ions instead of undecenoate groups.
Dequalinium acetate: Contains acetate groups instead of undecenoate groups.
Naphthalene derivatives: Compounds like 1,1’-(1,10-decanediyl)bis(decahydro-1-naphthyl)decane, which have a similar decane chain but different aromatic rings.
The uniqueness of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate lies in its specific combination of quinolinium rings and undecenoate groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
93940-47-7 |
|---|---|
分子式 |
C52H78N4O4 |
分子量 |
823.2 g/mol |
IUPAC名 |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;(E)-undec-2-enoate |
InChI |
InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*9-10H,2-8H2,1H3,(H,12,13)/b;2*10-9+ |
InChIキー |
BFNNQDZDKZAKBU-SNDIDGAMSA-N |
異性体SMILES |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C34)N)C |
正規SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C |
関連するCAS |
6707-58-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


